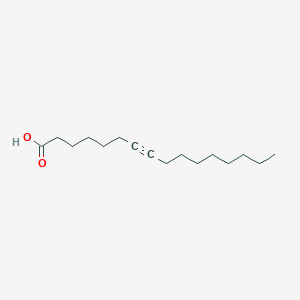
7-Hexadecynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexadecynoic acid: is a long-chain fatty acid with the molecular formula C16H28O2 . It is characterized by the presence of a triple bond at the seventh carbon atom in its aliphatic chain. . It is a derivative of hexadecenoic acid, which is a monounsaturated fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hexadecynoic acid can be synthesized through various methods. One common synthetic route involves the use of 2H-Pyran, 2-(7-hexadecyn-1-yloxy)tetrahydro- as a starting material . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the triple bond at the seventh carbon atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed coupling reactions and alkyne metathesis to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 7-Hexadecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form epoxides or diols.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the alkyne can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like or are employed.
Substitution: Reagents like or are used.
Major Products:
Epoxides and diols: from oxidation reactions.
Alkenes and alkanes: from reduction reactions.
Substituted alkynes: from substitution reactions.
Scientific Research Applications
7-Hexadecynoic acid has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the study of reaction mechanisms involving alkynes.
Biology:
- Investigated for its role in cellular metabolism and signaling pathways.
- Studied for its potential anti-inflammatory properties .
Medicine:
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel surfactants and lubricants.
Mechanism of Action
The mechanism of action of 7-Hexadecynoic acid involves its interaction with various molecular targets and pathways. It has been shown to exert anti-inflammatory effects by modulating the activity of innate immune cells . The compound can influence the production of lipid mediators and cytokines , thereby regulating inflammatory responses. Additionally, it may affect metabolic pathways by altering the expression of genes involved in lipid metabolism .
Comparison with Similar Compounds
7-Hexadecenoic acid: A monounsaturated fatty acid with a double bond at the seventh carbon atom.
Palmitoleic acid: A monounsaturated fatty acid with a double bond at the ninth carbon atom.
Sapienic acid: A monounsaturated fatty acid with a double bond at the sixth carbon atom.
Uniqueness: 7-Hexadecynoic acid is unique due to the presence of a triple bond at the seventh carbon atom, which imparts distinct chemical reactivity compared to its monounsaturated counterparts. This triple bond allows for a wider range of chemical transformations and applications in various fields of research and industry.
Properties
CAS No. |
629-57-2 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
hexadec-7-ynoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,11-15H2,1H3,(H,17,18) |
InChI Key |
XNLVWARRDCVUBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
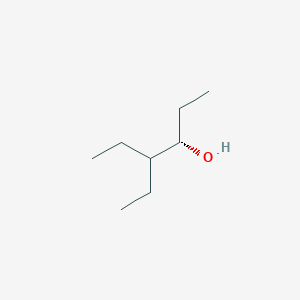
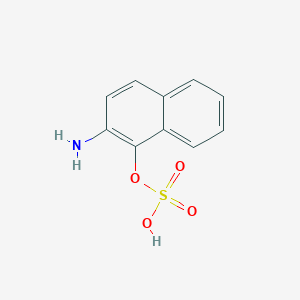
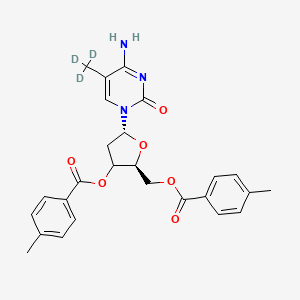

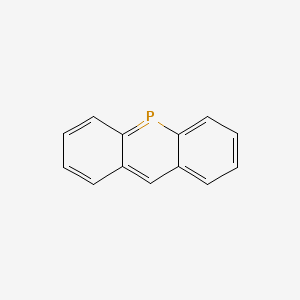
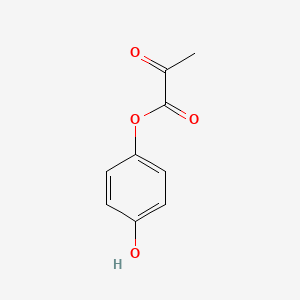
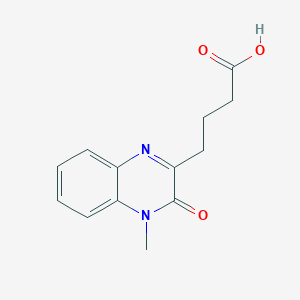
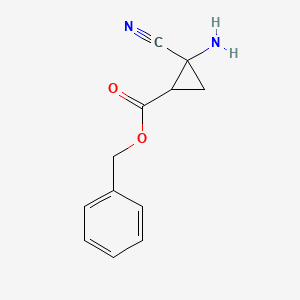

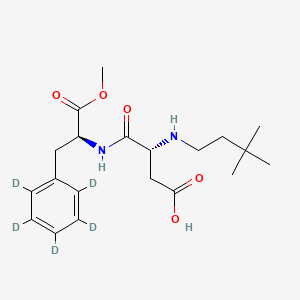

![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
